1-Amino-3-benzyloxy-propan-2-ol
Overview
Description
1-Amino-3-benzyloxy-propan-2-ol is an organic compound with the molecular formula C10H15NO2. It is characterized by the presence of an amino group, a benzyloxy group, and a hydroxyl group on a propane backbone. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-benzyloxy-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-benzyloxy-1,2-epoxypropane with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Epoxide Opening Reaction: The starting material, 3-benzyloxy-1,2-epoxypropane, is reacted with ammonia or an amine in a solvent such as ethanol or methanol.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (20-50°C) to facilitate the opening of the epoxide ring and the formation of the amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-benzyloxy-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-benzyloxy-propan-2-one.
Reduction: Formation of 1-amino-3-benzyloxy-propan-2-amine.
Substitution: Formation of N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Amino-3-benzyloxy-propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which 1-amino-3-benzyloxy-propan-2-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various chemical interactions, affecting its biological activity.
Comparison with Similar Compounds
1-Amino-3-benzyloxy-propan-2-ol can be compared with other similar compounds such as:
1-Amino-2-propanol: Lacks the benzyloxy group, making it less hydrophobic and potentially altering its reactivity and biological activity.
3-Amino-1-propanol: Has the amino group at a different position, which can significantly change its chemical properties and applications.
1-Amino-3-methoxy-propan-2-ol: The methoxy group is less bulky than the benzyloxy group, affecting steric interactions and reactivity.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-3-phenylmethoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHLNQMMKJNJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321732 | |
Record name | 1-Amino-3-benzyloxy-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90503-15-4 | |
Record name | 90503-15-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Amino-3-benzyloxy-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-3-(benzyloxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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